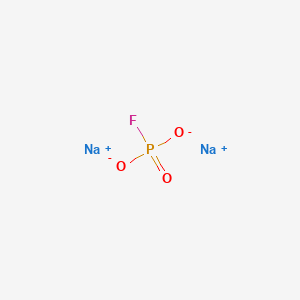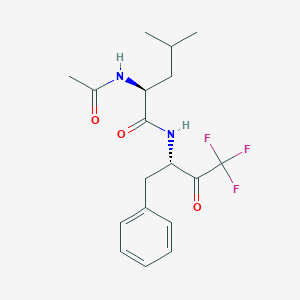![molecular formula C17H21NO4 B049947 (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 226703-78-2](/img/structure/B49947.png)
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the oxazolidinone class of antibiotics and has been shown to have antimicrobial activity against a range of bacterial strains. In
Mecanismo De Acción
The mechanism of action of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids and thereby blocking the production of new proteins. This mechanism of action is similar to that of other antibiotics in the oxazolidinone class, such as linezolid.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial activity, (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activity of NF-kappaB, a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to have antitumor activity in vitro and in vivo, and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone for lab experiments is its broad spectrum of antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial resistance and for developing new antibiotics. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as enhanced antimicrobial activity or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its interactions with bacterial ribosomes and the downstream effects on protein synthesis. Finally, there is potential for research on the use of this compound in combination with other antibiotics or as part of a broader treatment regimen for bacterial infections.
Métodos De Síntesis
The synthesis of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone involves the condensation of a ketone and an aldehyde with an amine. The reaction is catalyzed by a Lewis acid, typically titanium tetrachloride or zinc chloride, and proceeds through a series of intermediate steps to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been the subject of extensive scientific research due to its potential as an antibiotic agent. It has been shown to have activity against a range of bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
Número CAS |
226703-78-2 |
|---|---|
Nombre del producto |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
Fórmula molecular |
C17H21NO4 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1 |
Clave InChI |
NZNQVFXLNMUYFI-AEGPPILISA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=C)C)O)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Sinónimos |
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




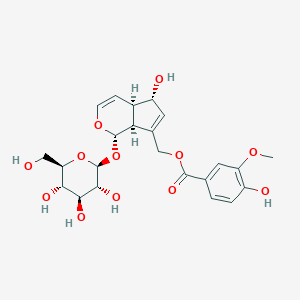
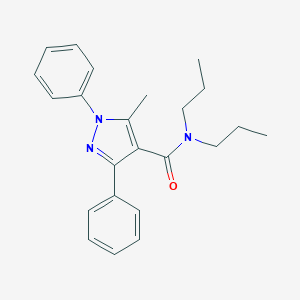
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
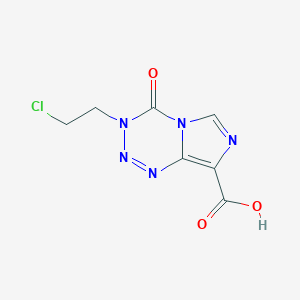
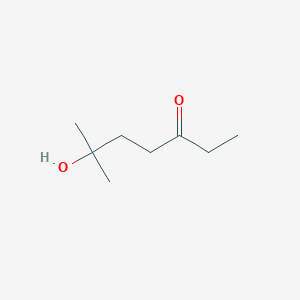
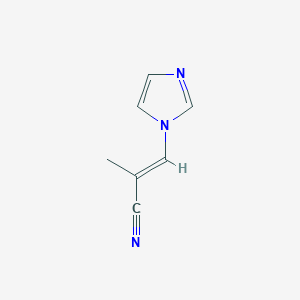

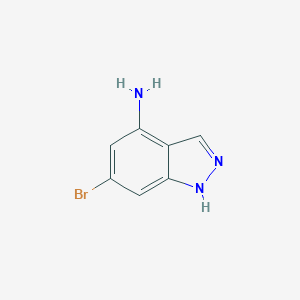
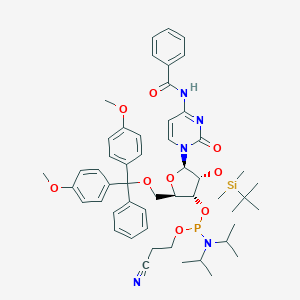
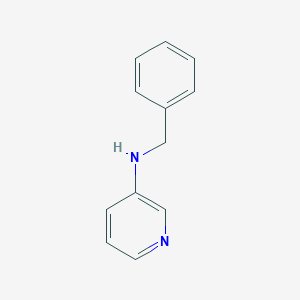
![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
